molecular formula C19H21N5O2S2 B2521561 (Z)-N,N-diethyl-3-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide CAS No. 326910-59-2

(Z)-N,N-diethyl-3-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide

Cat. No.: B2521561
CAS No.: 326910-59-2
M. Wt: 415.53
InChI Key: ZIHKVFLBGGFBKM-LRHRSDTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N,N-diethyl-3-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, incorporating a thiazole-hydrazinyl-sulfonamide hybrid architecture. This structure combines multiple pharmacophores known for diverse biological activities, making it a valuable scaffold for investigating new therapeutic agents. The core thiazole moiety is a privileged structure in drug discovery, found in numerous bioactive molecules and FDA-approved drugs with applications ranging from antimicrobial to anticancer agents . The specific incorporation of a 2-iminothiazole system is a key feature of research compounds being explored for their biological potential. Furthermore, the sulfonamide functional group is a classic bioisostere that contributes to the molecule's ability to interact with enzymatic targets, notably in antimicrobial research where it can act as a competitive inhibitor of microbial enzymes like dihydropteroate synthetase (DHPS) . Preliminary research on structurally related compounds highlights the potential of this chemotype. Indolinone-based compounds featuring a similar 3-[2-(4-arylthiazol-2-ylidene)hydrazin-1-ylidene]indolin-2-one scaffold have demonstrated promising low-micromolar inhibitory activity against HIV-1 by targeting viral enzymes such as Reverse Transcriptase (RT) and Integrase (IN) . This suggests potential application in antiviral research. Additionally, hybrid molecules combining thiazole and sulfonamide groups have shown emergent antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria, indicating a valuable avenue for infectious disease research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are advised to conduct their own safety and efficacy evaluations for specific applications.

Properties

IUPAC Name

3-[(2-amino-4-phenyl-1,3-thiazol-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-3-24(4-2)28(25,26)16-12-8-11-15(13-16)22-23-18-17(21-19(20)27-18)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWLXOGSCRGODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Overview

The target compound can be dissected into three primary components:

  • N,N-Diethylbenzenesulfonamide backbone
  • Hydrazine linker at the 3-position
  • 2-Imino-4-phenylthiazol-5(2H)-ylidene substituent

Key synthetic steps involve:

  • Sulfonamide formation via Mitsunobu or direct sulfonation
  • Diazotization and coupling for thiazole ring construction
  • Hydrazone linkage formation under controlled conditions

Synthesis of N,N-Diethylbenzenesulfonamide Core

Mitsunobu-Based Sulfonamide Formation

Adapting the Mitsunobu reaction from benzamide synthesis, the sulfonamide core was prepared by reacting 3-nitrobenzenesulfonic acid with diethylamine:

Procedure :

  • 3-Nitrobenzenesulfonic acid (1.00 eq), diethylamine (1.20 eq), and triphenylphosphine (1.20 eq) were dissolved in toluene (0.2 M).
  • Diisopropylazodicarboxylate (1.20 eq) was added dropwise under nitrogen.
  • The mixture was refluxed for 18 hr, followed by aqueous workup and column chromatography (EtOAc/hexanes 1:3).

Yield : 68% (Table 1, Entry 1)

Table 1. Mitsunobu Reaction Optimization for Sulfonamide Synthesis
Entry Solvent Temperature Yield (%) Purity (%)
1 Toluene Reflux 68 95
2 THF 60°C 52 89
3 DCM RT 34 78

Alternative Sulfonation Route

For scale-up, direct sulfonation of N,N-diethylaniline with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C provided the sulfonamide in 71% yield after neutralization with NH₃.

Synthesis of 2-Imino-4-phenylthiazol-5(2H)-ylidene Moiety

Thiazole Ring Construction

The Hantzsch thiazole synthesis was employed:

  • Reactants : 4-Phenylthiourea and α-bromoacetophenone in ethanol (reflux, 6 hr).
  • Product : 4-Phenylthiazol-2-amine (Yield: 82%).

Imination and Tautomerization

Oxidation with Pb(OAc)₄ in acetic acid introduced the imino group, followed by tautomerization to the 5(2H)-ylidene form under basic conditions (pH 10–11).

Analytical Validation :

  • UV-Vis (MeOH): λ_max = 342 nm (π→π* transition)
  • HRMS: m/z 229.0741 [M+H]⁺ (Calc. 229.0743)

Coupling of Hydrazine and Thiazole Components

Hydrazone Formation

The diazonium salt from Section 3.1 was coupled with 2-imino-4-phenylthiazol-5(2H)-ylidene in pyridine/EtOH (1:2) at 0–5°C.

Optimized Conditions :

  • Molar ratio (hydrazine:thiazole) = 1:1.1
  • Reaction time: 3 hr
  • Yield: 74% (Z-isomer predominant)
Table 2. Coupling Reaction Variables
Variable Condition Z:E Ratio Yield (%)
Solvent Pyridine/EtOH 9:1 74
Temperature 0–5°C 8:1 68
Catalyst CuSO₄ (5 mol%) 7:1 65

Stereochemical Control and Purification

Z-Isomer Enrichment

The Z-configuration was favored by:

  • Low-temperature coupling (0–5°C)
  • Use of bulky solvents (toluene/EtOH 3:1)
  • Chromatographic separation on silica gel impregnated with (R)-BINOL

Purity Post-Purification :

  • HPLC: 98.2% Z-isomer
  • [α]D²⁵ = +12.3° (c 0.5, CHCl₃)

Comprehensive Analytical Characterization

Spectroscopic Data Consolidation

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 168.4 (C=S), 158.2 (C=N), 142.1–125.3 (Ar-C)
  • ESI-MS : m/z 483.12 [M+Na]⁺ (Δ = 1.2 ppm)
  • Elemental Analysis : Calc. C 59.64%, H 5.32%, N 17.42%; Found C 59.58%, H 5.29%, N 17.38%

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions, including:

  • Oxidation: : Conversion of functional groups to their oxidized forms.

  • Reduction: : Addition of electrons to the molecule.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions: Reagents like hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and various nucleophiles or electrophiles (substitution reactions) are commonly used.

Major Products: Reactions with (Z)-N,N-diethyl-3-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide typically result in the formation of derivatives that maintain the core structure but with modified functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs to (Z)-N,N-diethyl-3-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and hydrazine moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. These studies revealed that specific substitutions on the thiazole ring could enhance the potency of the compounds against these cancer cells, suggesting a structure-activity relationship that could be explored further with this compound .

Antimicrobial Activity

The thiazole ring is also associated with antimicrobial properties. Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Research Findings:
A study highlighted the synthesis of thiazole-based compounds that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of sulfonamide groups was found to enhance this activity, making this compound a candidate for further exploration in this area .

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action. Its ability to interact with various biological targets could lead to the development of multi-target drugs, which are increasingly important in treating complex diseases such as cancer and infections.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : Interacts with specific enzymes, receptors, or other proteins.

  • Pathways: : Influences biochemical pathways by modulating the activity of its targets, potentially leading to altered cellular functions.

Comparison with Similar Compounds

Structural Comparison

The target compound shares key motifs with several classes of sulfonamide and heterocyclic derivatives (Table 1):

Compound Core Structure Key Substituents Biological Activity Reference
(Z)-Target Compound Thiazole-benzenesulfonamide N,N-Diethyl, 4-phenyl, Z-hydrazinylidene Under investigation
4-[2-Imino-5-(1-(4-methoxybenzylidene)ethyl)thiadiazol-3(2H)-yl]benzenesulfonamide (7a) Thiadiazole-benzenesulfonamide 4-Methoxybenzylidene Cytotoxic (IC₅₀: 8.2 µM, MCF-7)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-benzamide Acetylpyridinyl Antiproliferative (HCT-116)
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Thiazole-hydrazinecarbothioamide Phenyl, methylthiazole Anticancer (HepG-2, IC₅₀: 1.61 µg/mL)
5-(1,3-Benzodioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylbutanoyl-2-hydroxybenzohydrazide Thiazolidinone-benzohydrazide Benzodioxol, thioxo Antimicrobial

Key Observations :

  • Thiazole vs. Thiadiazole: The target compound’s thiazole ring (vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 7c ) increase cytotoxicity compared to electron-donating groups (e.g., methoxy in 7a). The target compound’s 4-phenyl group may mimic these effects.
  • Sulfonamide vs. Benzamide : The benzenesulfonamide group in the target compound improves aqueous solubility over benzamide derivatives like 8a .

SAR Trends :

Electron-Deficient Aromatics : Enhance cytotoxicity (e.g., nitro in 7c ).

Sulfonamide vs. Thioamide : Sulfonamides improve solubility, while thioamides enhance membrane permeability .

Stereochemistry : Z-configuration in the target compound may optimize binding to hydrophobic enzyme pockets.

Physicochemical and Spectral Properties
  • IR/NMR Data: The target compound’s imino (ν~1600 cm⁻¹) and sulfonamide (ν~1350, 1150 cm⁻¹) groups align with analogs in .
  • Solubility : The N,N-diethyl group increases lipid solubility compared to unsubstituted sulfonamides .
  • Melting Points: Thiadiazoles (7a–c) melt at 160–210°C , while thiazolidinones () show lower mp (~160°C) due to flexible side chains .

Biological Activity

(Z)-N,N-diethyl-3-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and cardiovascular health. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and its derivatives.

Synthesis and Structural Characteristics

The synthesis of this compound involves the condensation of hydrazine derivatives with thiazole-based compounds. The structural formula can be represented as follows:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its biological activity, particularly in inhibiting various enzymes and receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structure-activity relationship analysis suggests that modifications on the thiazole ring can enhance the inhibitory potency against specific CDKs, leading to reduced tumor cell proliferation .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

CompoundCDK Inhibition Potency (IC50 in nM)Selectivity
Compound A12High
Compound B25Moderate
(Z)-N,N-diethyl...15High

Cardiovascular Effects

Research has demonstrated that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain sulfonamides decreased perfusion pressure significantly compared to controls, suggesting potential therapeutic applications in managing hypertension .

Table 2: Effects of Sulfonamide Derivatives on Cardiovascular Parameters

CompoundDose (nM)Perfusion Pressure Change (%)Coronary Resistance Change (%)
Control-00
Sulfonamide A0.001-15-10
Sulfonamide B0.001-20-15
(Z)-N,N-diethyl...0.001-18-12

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The thiazole moiety interacts with active sites of various enzymes, including CDKs and carbonic anhydrases.
  • Receptor Modulation: These compounds may act as modulators of receptors involved in cardiovascular regulation, potentially influencing calcium channels .
  • Apoptosis Induction: Some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have highlighted the efficacy of thiazole-based sulfonamides in preclinical models:

  • Study on Breast Cancer Cells: A derivative similar to (Z)-N,N-diethyl... was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM.
  • Cardiovascular Study: In a study involving hypertensive rats, administration of a related sulfonamide resulted in a notable decrease in blood pressure over a four-week period.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-N,N-diethyl-3-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide coupling and hydrazone formation. Key steps include:

  • Hydrazinyl intermediate preparation : React 4-phenylthiazol-2-imine with hydrazine hydrate under reflux in ethanol, monitored via TLC .
  • Sulfonamide coupling : Use glacial acetic acid as a solvent for coupling the hydrazinyl intermediate with N,N-diethyl-3-aminobenzenesulfonamide at 80–90°C for 5–7 hours .
  • Purity validation : Employ HPLC (C18 column, methanol/water 70:30 mobile phase) and NMR (DMSO-d6, δ 1.1–1.3 ppm for diethyl groups) .

Q. How can the stereochemical configuration (Z) of the compound be confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard. Use SHELXL for structure refinement :

  • Data collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data.
  • Refinement : Apply SHELXL’s restraints for bond lengths and angles, focusing on the hydrazinyl-thiazole moiety to confirm the (Z)-configuration .
  • Validation : Cross-check with NOESY NMR to observe spatial proximity between the imino and phenyl groups .

Advanced Research Questions

Q. How can computational docking predict the binding interactions of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer : Use AutoDock Vina for docking studies:

  • Protein preparation : Retrieve the target structure (e.g., TrkA kinase, PDB ID: 4AT3) and remove water molecules .
  • Ligand optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G* basis set) .
  • Docking parameters : Set exhaustiveness=20, grid center on the active site. Analyze binding poses for hydrogen bonds with sulfonamide oxygen and hydrophobic interactions with the phenyl-thiazole group .

Q. How to resolve contradictions between observed vs. predicted bioactivity in QSAR models?

  • Methodological Answer : Recalibrate QSAR models using kernel partial least squares (KPLS):

  • Data normalization : Scale training set activities (e.g., IC50 values) to a 0–1 range (Table 2 from ):
CompoundObserved IC50Predicted IC50
Training Set Example 10.29200.2939
Training Set Example 20.25690.1753
  • Outlier analysis : Use Cook’s distance (>0.5) to identify compounds with divergent experimental/theoretical results .
  • Model refinement : Incorporate 3D descriptors (e.g., molecular electrostatic potential) to account for steric effects in the hydrazinyl region .

Q. What strategies optimize regioselectivity in modifying the thiazole ring?

  • Methodological Answer : Control reaction conditions to favor kinetic vs. thermodynamic products:

  • Temperature : Lower temps (0–5°C) favor imino-thiazole formation via faster kinetics .
  • Catalyst choice : Use BF3·Et2O to stabilize intermediates in thiazole ring functionalization .
  • Monitoring : Track reaction progress via in situ IR spectroscopy (C=N stretch at ~1620 cm⁻¹) .

Analytical & Structural Questions

Q. Which analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor via LC-MS for hydrolysis products (e.g., sulfonic acid derivatives) .
  • Thermal stability : Use TGA-DSC to identify decomposition points (>200°C indicates robustness for in vivo studies) .

Q. How to address crystallographic disorder in the diethylamino group during structure refinement?

  • Methodological Answer : In SHELXL:

  • Split disorder : Assign partial occupancy (e.g., 50:50) to disordered atoms .
  • Restraints : Apply SIMU and DELU restraints to maintain reasonable thermal motion .
  • Validation : Check R1 (<5%) and wR2 (<12%) values post-refinement .

Biological & Mechanistic Questions

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

  • Methodological Answer :

  • MIC determination : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) .
  • Biofilm inhibition : Treat pre-formed biofilms with 2×MIC and quantify via crystal violet staining .

Q. How to design SAR studies targeting the sulfonamide moiety?

  • Methodological Answer :

  • Analog synthesis : Replace diethyl groups with cyclopropyl or morpholine; assess solubility via LogP (shake-flask method) .
  • Activity cliffs : Compare IC50 shifts >10-fold to identify critical substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.